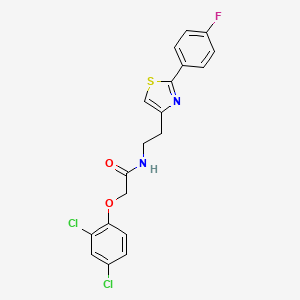

![molecular formula C20H15Cl2N3OS2 B2647461 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 339022-85-4](/img/structure/B2647461.png)

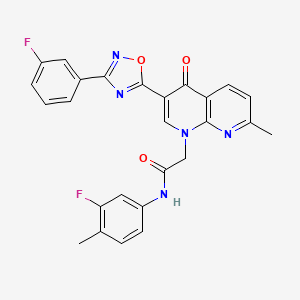

6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as CITCO CPD, belongs to the class of organic compounds known as phenylimidazoles . It is an imidazothiazole derivative that stimulates the human constitutive androstane receptor (CAR) nuclear translocation . It displays selectivity over PXR receptors and no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR .

Molecular Structure Analysis

The molecular formula of this compound is C13H10N2OS2, with an average mass of 274.361 Da and a monoisotopic mass of 274.023468 Da .Scientific Research Applications

Synthesis and Characterization

One application of related compounds is in the synthesis of pH-sensitive spin probes, as described in the study by Kirilyuk et al. (2003). They prepared 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides by oxidation and nitrosation, converting them to 5-cyano derivatives. These derivatives react with primary or secondary amines to form 5-(di)alkylamino-4H-imidazole 3-oxides, which are then treated to yield stable nitroxides, useful as pH-sensitive spin probes (Kirilyuk et al., 2003).

Role in Medicinal Chemistry

Another important application is in medicinal chemistry. Diethelm-Varela et al. (2020) synthesized and characterized the E- and Z-isomers of CITCO, a compound closely related to the one , to address its insufficient stability. This compound is an agonist of the human constitutive androstane receptor (hCAR), which has emerging therapeutic indications (Diethelm-Varela et al., 2020).

Biological Activity

Hawkins et al. (1995) explored the synthesis of thieno-extended purines, including derivatives of similar imidazo[2,1-b][1,3]thiazole compounds. Their work highlights the potential biological activity of such compounds, which is a key area of interest in pharmaceutical research (Hawkins et al., 1995).

Electrophilic Substitution Studies

In a study by O'daly et al. (1991), electrophilic substitution at position 5 in imidazo[2,1-b]thiazoles with various 6-substituents was examined. This research provides insight into the chemical behavior of similar compounds under different conditions, which is crucial for developing new pharmaceuticals or materials (O'daly et al., 1991).

Mechanism of Action

properties

IUPAC Name |

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3OS2/c1-13-2-5-15(6-3-13)28-19-18(25-8-9-27-20(25)24-19)11-23-26-12-14-4-7-16(21)17(22)10-14/h2-11H,12H2,1H3/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXAVYFUIGQJQB-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)

![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)